Potassium hexafluorozirconate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Properties and Synthesis

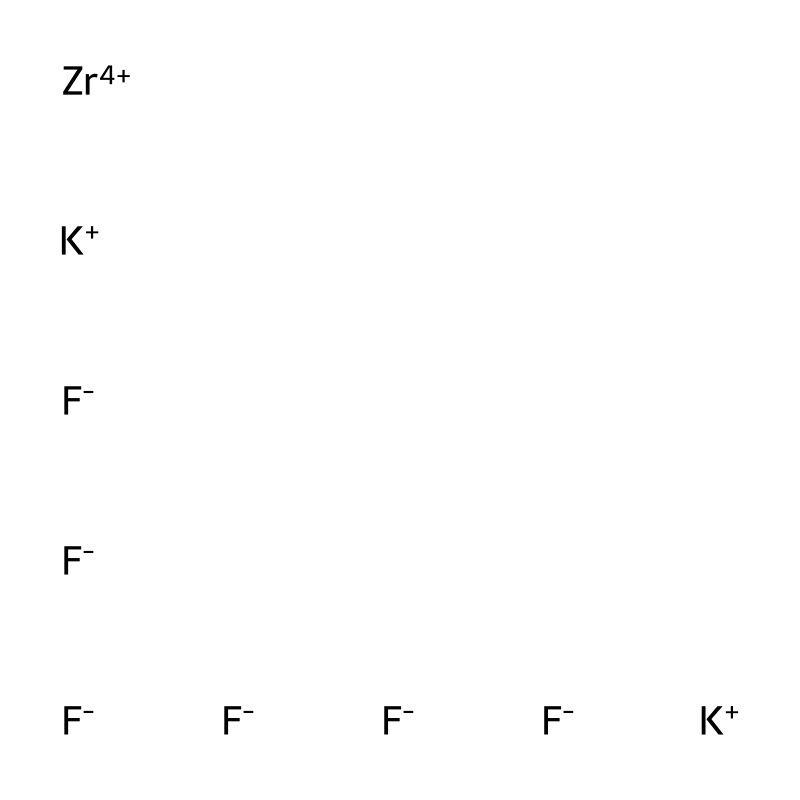

Potassium hexafluorozirconate (K₂ZrF₆) is an inorganic salt with a wide range of applications in various scientific research fields. It is a white, crystalline powder that is soluble in water and several organic solvents. K₂ZrF₆ can be synthesized through various methods, including the reaction of potassium fluoride (KF) with zirconium tetrafluoride (ZrF₄) [].

Applications in Material Science

- Solid-state electrolytes: K₂ZrF₆ is being explored as a potential material for solid-state electrolytes in lithium-ion batteries due to its good ionic conductivity and electrochemical stability [].

- Glass ceramics: K₂ZrF₆ is used as an opacifying agent in glass ceramics, which are materials that combine the properties of glasses and ceramics [].

- Synthesis of functional materials: K₂ZrF₆ can be used as a precursor for the synthesis of various functional materials, such as metal fluorides and ceramic oxides, which are used in diverse applications like catalysis and electronics [].

Applications in Other Research Fields

- Nuclear magnetic resonance (NMR) spectroscopy: K₂ZrF₆ is used as a shift reagent in NMR spectroscopy to improve the resolution of signals from specific nuclei [].

- Biomedical research: K₂ZrF₆ has been investigated for its potential applications in areas like bone regeneration and drug delivery due to its biocompatibility and ability to form complexes with various biomolecules [].

Potassium hexafluorozirconate is an inorganic compound with the chemical formula K₂ZrF₆. This compound consists of potassium, fluorine, and zirconium, and typically appears as a white crystalline powder. It is notable for its high solubility in water, which contributes to its diverse applications in various industrial and scientific fields. Potassium hexafluorozirconate is primarily used as an intermediate in the electrolytic production of metallic zirconium and serves as a flame retardant in materials such as wool. Additionally, it plays a role in the production of aluminum-magnesium alloys and is utilized in welding flux and optical glass manufacturing .

- Reaction with Hydrochloric Acid: When treated with hot hydrochloric acid, potassium hexafluorozirconate produces zirconium hydroxide.

- Reaction with Ammonium Salts: This compound can also react with ammonium salts to form ammonium hexafluorozirconate.

These reactions illustrate the compound's versatility as a precursor for various chemical syntheses .

While potassium hexafluorozirconate is not primarily studied for biological activity, it does exhibit some toxicological properties. Inhalation or ingestion can lead to irritation of the respiratory tract and gastrointestinal distress. The compound may cause severe eye damage upon contact and has been classified as toxic if swallowed. The potential health hazards associated with exposure necessitate careful handling and appropriate safety measures in laboratory and industrial settings .

Potassium hexafluorozirconate can be synthesized through several methods:

- Precipitation Reaction: One common laboratory method involves reacting potassium fluoride with zirconium tetrafluoride:

- Ammonium Hexafluorozirconate Reaction: Another method involves reacting potassium chloride with ammonium hexafluorozirconate:

- Industrial Synthesis: In industrial contexts, potassium hexafluorozirconate is produced by sintering zirconium ore concentrates with potassium hexafluorosilicate at temperatures between 600°C and 700°C .

Potassium hexafluorozirconate is particularly unique due to its specific role in the production of metallic zirconium and its effectiveness as a flame retardant, setting it apart from these similar compounds .

Interaction studies involving potassium hexafluorozirconate typically focus on its reactivity with acids and other salts. The compound's ability to form complexes with various ions makes it valuable in catalysis and material science. Its interactions can lead to significant changes in physical properties, such as solubility and reactivity, which are crucial for its applications in industrial processes .

The history of potassium hexafluorozirconate is intrinsically linked to the discovery and development of zirconium chemistry. Zirconium itself was first identified in 1789 by German chemist Martin Heinrich Klaproth while analyzing a jargoon (zircon) sample from Ceylon (present-day Sri Lanka). However, isolation of the pure element proved challenging for early chemists. The breakthrough came in 1824 when Swedish chemist Jöns Jacob Berzelius successfully obtained impure zirconium metal by heating a mixture of potassium and potassium zirconium fluoride (potassium hexafluorozirconate) in an iron tube. This historic achievement marked potassium hexafluorozirconate as a compound of significant importance in early transition metal chemistry.

The preparation and characterization of various zirconium fluoride compounds, including potassium hexafluorozirconate, evolved gradually throughout the 19th and early 20th centuries. However, industrial-scale production methods for zirconium metal using fluoride intermediates only emerged in the 1920s with the development of the crystal bar process, later superseded by the more economical Kroll process in 1945. These developments established the foundation for modern zirconium fluoride chemistry and its applications.

Significance in Materials Science and Industrial Applications

Potassium hexafluorozirconate occupies a distinctive position in materials science and industrial chemistry due to its versatile properties and applications. Its primary significance stems from its role as an intermediate in the electrolytic production of metallic zirconium, which is crucial for nuclear, aerospace, and chemical processing industries. The compound's unique chemical behavior and thermal stability have made it valuable across diverse applications.

In metallurgy, potassium hexafluorozirconate functions as an effective grain refining agent for magnesium and aluminum alloys, enhancing their mechanical properties by modifying the microstructure during solidification. Its ability to influence metal crystallization processes contributes to improved material performance in structural applications. Additionally, the compound serves as a flame retardant for wool, providing fire resistance to textile products through its inhibitory effect on combustion processes.

The optical and ceramic industries benefit from potassium hexafluorozirconate's ability to modify the properties of specialized glasses and ceramic materials, contributing to advances in optical components, refractory materials, and high-performance ceramics. These applications highlight the compound's multifaceted role in materials engineering and industrial chemistry.

Zirconium Dioxide-Based Synthesis Pathways

Zirconium dioxide serves as the primary starting material for the most prevalent synthesis route of potassium hexafluorozirconate [2]. The fundamental approach involves the direct reaction of zirconium dioxide with hydrofluoric acid to form hexafluorozirconic acid, which subsequently undergoes neutralization with potassium hydroxide to yield the desired fluorozirconate salt . This methodology represents the cornerstone of industrial potassium hexafluorozirconate production due to its high yield efficiency and relatively straightforward process control parameters [2].

The reaction mechanism proceeds through a two-stage process wherein zirconium dioxide first dissolves in hydrofluoric acid at elevated temperatures ranging from 95 to 105 degrees Celsius [2]. The dissolution process generates hexafluorozirconic acid as an intermediate compound, which maintains stability under acidic conditions [2]. The stoichiometric requirements for optimal conversion necessitate precise control of reactant ratios, with the preferred molar ratio of zirconium dioxide to hydrofluoric acid to potassium hydroxide being 1:1.9-2.1:1.7-1.9 [2].

| Synthesis Method | Temperature (°C) | pH Range | Yield (%) | Reaction Time (hours) |

|---|---|---|---|---|

| Zirconium Dioxide + Hydrofluoric Acid + Potassium Hydroxide | 95-105 | 7.5-8.5 | 98.8-99.5 | 4-6 |

| Potassium Fluoride + Zirconium Tetrafluoride | Room Temperature | N/A | High | 2-4 |

| Potassium Chloride + Ammonium Hexafluorozirconate | Room Temperature | N/A | High | 2-4 |

| Zirconium Oxychloride + Hydrofluoric Acid + Potassium Hydroxide | Room Temperature | N/A | Moderate | 4-8 |

Alternative synthesis pathways utilizing zirconium dioxide include precipitation reactions with potassium fluoride and zirconium tetrafluoride [3]. The reaction follows the stoichiometric equation: 2KF + ZrF4 → K2ZrF6, wherein potassium fluoride combines with zirconium tetrafluoride to precipitate potassium hexafluorozirconate [3]. This method proves particularly advantageous when high-purity zirconium tetrafluoride is readily available, as it eliminates the need for intermediate acid dissolution steps [3].

Hydrofluoric Acid and Potassium Hydroxide Reaction Mechanisms

The mechanistic pathway involving hydrofluoric acid and potassium hydroxide represents a critical component of potassium hexafluorozirconate synthesis [2]. The process initiates with the formation of hexafluorozirconic acid through the dissolution of zirconium compounds in hydrofluoric acid solutions . Hydrofluoric acid concentration typically ranges from 48 to 50 percent by weight to ensure complete dissolution while maintaining manageable reaction kinetics [2].

The neutralization phase requires careful pH monitoring to achieve optimal crystallization conditions [2]. The target pH range of 7.5 to 8.5 ensures complete conversion of hexafluorozirconic acid to the potassium salt while preventing hydrolysis reactions that could compromise product purity [2]. Potassium hydroxide solutions with concentrations of approximately 48 percent are gradually added to the reaction mixture under continuous stirring to maintain homogeneous conditions [2].

Temperature control during the neutralization process proves critical for achieving high-quality crystalline products [2]. The reaction temperature is maintained at 95 to 105 degrees Celsius throughout the neutralization phase to promote proper crystal nucleation and growth [2]. Reaction times typically extend from 4 to 6 hours to ensure complete conversion and optimal crystal formation [2].

The crystallization process benefits from controlled cooling conditions following the neutralization reaction . Slow cooling rates facilitate the formation of well-defined crystals with minimal inclusion of impurities . The resulting potassium hexafluorozirconate precipitates as a white crystalline solid that exhibits low solubility in water at ambient temperatures [13].

Production from Natural Sources

Baddeleyite Processing Techniques

Baddeleyite, a naturally occurring zirconium dioxide mineral, serves as a valuable source material for potassium hexafluorozirconate production [8] [11]. This mineral typically contains high concentrations of zirconium dioxide, often exceeding 95 percent purity, making it an excellent feedstock for fluorozirconate synthesis [8]. Baddeleyite processing techniques have evolved to maximize zirconium recovery while minimizing environmental impact and processing costs [8].

The primary processing approach involves direct fluorination of baddeleyite with hydrofluoric acid at temperatures ranging from 200 to 400 degrees Celsius [17]. This method achieves high conversion efficiency, typically yielding 85 to 95 percent recovery of zirconium as fluoride compounds [17]. The fluorination process requires careful temperature control to prevent excessive volatilization of hydrogen fluoride while ensuring complete conversion of the mineral matrix [17].

| Source Material | Processing Method | Temperature Range (°C) | Key Advantages | Typical Yield (%) |

|---|---|---|---|---|

| Baddeleyite (ZrO2) | Direct fluorination with HF | 200-400 | High purity ZrO2 source | 85-95 |

| Zircon (ZrSiO4) | Alkali fusion with K2SiF6 | 600-700 | Silica separation achieved | 70-85 |

| Zirconium Ore Concentrates | Sintering at 600-700°C | 600-700 | Bulk processing capability | 75-90 |

Advanced processing techniques incorporate heterophase conversion methods to optimize baddeleyite utilization [4]. These approaches involve the conversion of solid zirconium compounds with alkaline solutions under controlled conditions [4]. The heterophase conversion process produces low-hydrous zirconium hydroxide intermediates that retain enhanced reactivity and demonstrate superior ion-exchange properties compared to conventional precipitation products [4].

The morphological characteristics of baddeleyite crystals influence the efficiency of fluorination reactions [4]. Crystal-like hydroxide products synthesized from baddeleyite sources inherit the morphological features of the precursor crystals, resulting in materials with predictable processing characteristics [4]. This morphological inheritance facilitates consistent product quality and simplifies downstream purification operations [4].

Zircon-Based Derivation Methods

Zircon mineral processing for potassium hexafluorozirconate production involves complex separation techniques due to the intimate association of zirconium and silicon in the crystal structure [7] [8]. Zircon, with the chemical formula ZrSiO4, requires specialized processing methods to achieve effective zirconium-silicon separation while maintaining economic viability [7]. The tetragonal structure of zircon creates challenges for conventional acid leaching approaches, necessitating high-temperature fusion processes [11].

The most widely implemented zircon processing technique involves fusion with potassium hexafluorosilicate at temperatures between 600 and 700 degrees Celsius [3] [7]. This fusion process follows the reaction: K2SiF6 + ZrSiO4 → K2ZrF6 + 2SiO2, effectively separating zirconium from silicon while forming the desired potassium hexafluorozirconate product [7]. The reaction produces silica as a byproduct, which can be readily separated through filtration and washing operations [7].

Alternative zircon processing methods utilize alkali fusion techniques with sodium or potassium hydroxide at elevated temperatures [9]. These processes decompose the zircon structure to form zirconate and silicate frits, which can be subsequently separated through selective dissolution techniques [9]. The alkali fusion approach offers advantages in terms of complete mineral decomposition but requires additional processing steps to achieve the desired fluorozirconate product [9].

The selection of processing conditions significantly influences the efficiency of zircon conversion [7]. Temperature ranges between 600 and 700 degrees Celsius provide optimal reaction kinetics while minimizing energy consumption [7]. The fusion time typically extends from 2 to 4 hours to ensure complete conversion of the zircon mineral matrix [7]. Post-fusion processing involves crushing, leaching with acidified hot water, and filtration to remove silica residues [7].

Industrial-Scale Manufacturing Considerations

Industrial-scale production of potassium hexafluorozirconate requires sophisticated process control systems to maintain consistent product quality and optimize production efficiency [2] [14]. Manufacturing facilities typically incorporate continuous monitoring systems for temperature, pH, and reactant flow rates to ensure optimal reaction conditions throughout the production cycle [2]. The scale-up from laboratory to industrial production presents unique challenges related to heat transfer, mass transfer, and mixing efficiency in large reaction vessels [2].

Reactor design considerations focus on materials compatibility with hydrofluoric acid and elevated temperatures [2]. Industrial reactors typically utilize corrosion-resistant materials such as specialized fluoropolymer linings or high-grade stainless steel alloys to withstand the aggressive chemical environment [2]. Heat exchange systems incorporate efficient cooling and heating capabilities to maintain precise temperature control during both the dissolution and neutralization phases [2].

| Parameter | Specification | Critical Control Points |

|---|---|---|

| Raw Material Ratio (ZrO2:HF:KOH) | 1:1.9-2.1:1.7-1.9 | Stoichiometric precision required |

| Reactor Temperature | 95-105°C | Temperature uniformity essential |

| Crystallization pH | 7.5-8.5 | pH monitoring continuous |

| Centrifugation Speed | 5000 rpm | Complete dehydration needed |

| Washing Cycles | 3 times (tap water + distilled water) | Removal of potassium hydroxide residue |

| Drying Temperature | 80-120°C | Moisture content <0.1% |

| Final Product Purity | >99% | Metal impurities <10 ppm |

Production capacity optimization involves careful consideration of batch size and cycle time to maximize facility utilization [14]. Typical industrial batch sizes range from 500 to 2000 kilograms of final product, depending on market demand and facility capabilities [2]. Cycle times including reaction, crystallization, separation, and drying phases typically require 12 to 18 hours for complete processing [2].

Quality assurance protocols in industrial manufacturing encompass comprehensive testing of raw materials, intermediate products, and final products [14]. Raw material specifications require zirconium dioxide purity levels exceeding 99.5 percent with iron content below 10 parts per million [2]. Hydrofluoric acid concentrations must be verified at 50 ± 2 percent, while potassium hydroxide solutions require concentration verification at 48 ± 1 percent [2].

Environmental considerations in industrial production include acid vapor recovery systems and wastewater treatment facilities [2]. The process generates minimal liquid waste compared to traditional methods, as the primary byproduct consists only of water [2]. This environmental advantage represents a significant improvement over conventional processes that produce hydrochloric acid waste streams requiring extensive treatment [2].

Purification Strategies and Quality Control

Purification of potassium hexafluorozirconate involves multiple sequential processes designed to remove impurities and achieve the high purity levels required for industrial applications [13] . The primary purification technique utilizes recrystallization from hot water, taking advantage of the significant temperature dependence of solubility [13]. The solubility increases from 0.78 percent at 2 degrees Celsius to 25 percent at 100 degrees Celsius, providing an effective separation mechanism [13].

The recrystallization process begins with dissolution of the crude product in hot water at temperatures approaching 100 degrees Celsius [13]. Complete dissolution requires precise temperature control and adequate residence time to ensure uniform solution composition [13]. The hot solution undergoes filtration while maintaining elevated temperature to remove insoluble impurities and undissolved particles [13]. Controlled cooling of the filtered solution promotes nucleation and growth of high-purity crystals [13].

Centrifugal dehydration represents a critical step in the purification sequence, removing excess water and soluble salt impurities [2]. Industrial centrifuges operate at speeds ranging from 5000 to 8000 revolutions per minute for durations of 10 to 15 minutes to achieve complete dehydration [2]. The centrifugation process effectively separates the crystalline product from the mother liquor containing dissolved impurities [2].

| Purification Method | Operating Conditions | Purity Achievement | Quality Control Parameter |

|---|---|---|---|

| Recrystallization from hot water | Solubility: 0.78% at 2°C, 25% at 100°C | 99-99.5% | Crystal morphology and size |

| Centrifugal dehydration | 5000-8000 rpm, 10-15 minutes | Removes excess water and salts | Water content analysis |

| Multiple washing cycles | Tap water (3x) + distilled water (2x) | Eliminates alkali residues | Conductivity measurement |

| Controlled drying | 80-120°C, controlled atmosphere | Final moisture <0.1% | Thermal analysis (TGA/DSC) |

| Vacuum sublimation (ZrF4 intermediate) | 750-800°C, 0.1-760 mmHg | >99.9% (for ZrF4 precursor) | Trace metal analysis |

Multiple washing cycles eliminate residual alkali compounds and other water-soluble impurities [2]. The washing protocol typically involves three cycles with tap water followed by two cycles with distilled water [2]. Each washing cycle includes thorough mixing of the solid product with fresh water, followed by separation through filtration or centrifugation [2]. Conductivity measurements of the wash water provide quantitative assessment of impurity removal efficiency [2].

Controlled drying processes reduce moisture content to levels below 0.1 percent by weight [2]. Drying temperatures range from 80 to 120 degrees Celsius under controlled atmospheric conditions to prevent thermal decomposition [2]. The drying atmosphere may utilize inert gas purging to prevent oxidation or hydrolysis reactions during the thermal treatment [2].

Advanced purification techniques for specialized applications may incorporate vacuum sublimation of zirconium tetrafluoride intermediates [17]. This approach achieves purification levels exceeding 99.9 percent through selective volatilization at temperatures between 750 and 800 degrees Celsius under reduced pressure conditions ranging from 0.1 to 760 millimeters of mercury [17]. Multiple sublimation cycles can reduce total impurity content to levels below 0.012 percent [17].

Quality control protocols encompass comprehensive analytical testing throughout the purification process [13] [14]. Crystal morphology and size distribution analysis ensures consistent product characteristics and optimal handling properties [13]. Water content analysis utilizes gravimetric or Karl Fischer titration methods to verify moisture specifications [13]. Trace metal analysis employs advanced analytical techniques such as inductively coupled plasma mass spectrometry to quantify impurity levels below detection limits of conventional methods [17].

Form I represents the stable phase of potassium hexafluorozirconate at room temperature, crystallizing in the monoclinic space group C2/c (space group number 15) [1] [2]. The Materials Project database provides detailed structural information for this phase, describing it as a three-dimensional structure where potassium ions exhibit 10-coordinate geometry with fluorine atoms at distances ranging from 2.71 to 3.26 Å [1].

The zirconium atoms in Form I adopt 8-coordinate geometry, bonded to eight fluorine atoms with Zr-F bond distances spanning from 2.08 to 2.24 Å [1]. This coordination environment results in a complex arrangement where three inequivalent fluorine sites exist within the crystal structure. The first fluorine site exhibits 2-coordinate geometry, bonding to two equivalent potassium and two equivalent zirconium atoms. The second and third fluorine sites display 1-coordinate geometry, each bonding to four equivalent potassium atoms and one zirconium atom [1].

High-Temperature Polymorphic Transformations

The thermal behavior of potassium hexafluorozirconate begins with the first major transition at approximately 240°C, where Form I undergoes a complex transformation resulting in the quasi-simultaneous appearance of multiple polymorphic phases [3].

Hexagonal Form II (≈240°C)

Form II emerges as a hexagonal phase at 264°C, characterized by lattice parameters a = 6.4473(1) Å and c = 3.8606(1) Å, with one formula unit per unit cell (Z = 1) [3]. Although this phase has been indexed from powder diffraction data, its complete crystal structure remains unrefined. At the initial transition temperature, Form II appears as a weak impurity but becomes more prominent as temperature increases [3].

Cubic Form III (Space Group Fm3̄m)

Form III crystallizes in the cubic space group Fm3̄m with a lattice parameter a = 9.0804(1) Å at 264°C and contains four formula units per unit cell (Z = 4) [3]. This phase exhibits structural similarities to potassium heptafluorozirconate (K₃ZrF₇), featuring isolated ZrF₆ octahedra as the primary structural units. The cubic form demonstrates remarkable thermal stability, persisting to high temperatures and coexisting with Form VII at 495°C [3].

Tetragonal Form V (Space Group P4/nmm)

Form V adopts a tetragonal structure with space group P4/nmm, exhibiting lattice parameters a = 6.3281(1) Å and c = 9.3671(2) Å at 295°C, with Z = 2 [3]. This phase appears initially as a weak impurity during the first thermal event but increases in proportion following the second thermal event at 288°C. The tetragonal form features isolated ZrF₆ octahedra and demonstrates significant stability, remaining stable down to 139°C during cooling cycles [3].

Orthorhombic Forms VI and VII

Form VI crystallizes in the orthorhombic space group Cmcm with lattice parameters a = 6.40840(5) Å, b = 20.7697(2) Å, and c = 19.9888(2) Å at 295°C, containing 16 formula units per unit cell [3]. This phase is unique among the polymorphs as it contains both isolated ZrF₆ octahedra and dimeric Zr₂F₁₂ entities. The dimeric units are constructed from a ZrF₇ monocapped trigonal prism sharing a corner with a ZrF₆ octahedron, creating a complex structural arrangement [3].

Form VII represents the highest temperature orthorhombic phase, crystallizing in space group Pnma with lattice parameters a = 10.3084(1) Å, b = 6.0291(1) Å, and c = 23.8023(2) Å at 495°C, with Z = 8 [3]. This phase contains isolated ZrF₆ octahedra and exhibits a structural relationship to Form V, with the orthorhombic a parameter being approximately four times the tetragonal a parameter [3].

Phase Coexistence Phenomena

One of the most remarkable aspects of potassium hexafluorozirconate polymorphism is the extensive phase coexistence observed at elevated temperatures. Above the first transition at 240°C, multiple phases coexist simultaneously, creating a complex thermal landscape [3].

The coexistence phenomena manifest through several distinct temperature ranges. Between 240-288°C, Forms II, III, IV, and V coexist, with peak multisplitting observed in diffraction patterns suggesting the occurrence of coexisting microphases [3]. During the 288-317°C interval, Forms III, V, and VI are present, with Form VI building up in proportion. The 317-411°C range sees the coexistence of Forms III and V, following the transformation of Form VI to Form V. At the highest temperatures (449-495°C), Forms III and VII coexist [3].

The parallel existence of multiple phases has been confirmed not only through powder diffraction studies but also through 19F magic angle spinning nuclear magnetic resonance spectroscopy measurements conducted from 250°C to 410°C and back to room temperature [3]. This spectroscopic evidence provides additional confirmation of the complex phase relationships and validates the diffraction-based observations.

Reversible Phase Transition Mechanisms

The polymorphic transformations in potassium hexafluorozirconate exhibit varying degrees of reversibility, with some transitions showing complete reversibility while others display hysteresis effects. The transition from Form VII to Form V upon cooling demonstrates clear reversibility, occurring at 411°C during the cooling cycle [3].

The reversible nature of certain transitions suggests that the energy barriers between polymorphic forms are relatively low, allowing for facile interconversion under appropriate thermal conditions. This behavior is particularly evident in the Form V ↔ Form VII transition, which shows consistent reversibility across multiple thermal cycles [3].

Topotactic Transformations in K₂ZrF₆ Systems

The relationship between Forms V and VII represents a particularly interesting case of topotactic transformation, where structural changes occur while maintaining specific crystallographic relationships. The orthorhombic Form VII structure is related to the tetragonal Form V through a quadrupling of the tetragonal a parameter, suggesting a systematic structural relationship that facilitates the reversible transformation [3].

This topotactic character of the V ↔ VII transition implies that the transformation involves ordered atomic displacements rather than complete structural reorganization. Such transformations are characterized by maintaining specific crystallographic orientations and relationships between the parent and product phases, which explains the facile reversibility observed in this system [3].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Methods of Manufacturing

General Manufacturing Information

Photographic film paper, plate, and chemical manufacturing

Primary metal manufacturing

Zirconate(2-), hexafluoro-, potassium (1:2), (OC-6-11)-: ACTIVE

Naturally occurring zirconium contains five isotopes. Thirty-one other radioactive isotopes and isomers are known to exist.

Analytic Laboratory Methods

Method 4500-Fluoride ion D. SPADNS Method. This is a colorimetric method based on the color developed upon addition of SPADNS solution and zirconyl acid reagent to fluoride containing sample. The reaction rate between fluoride and zirconium ion is influenced greatly by the acidity of the reaction mixture. If the proportion of acid in the reagent is incr, the reaction can be made almost instantaneous. This method is suitable only for concn in the range of 0.05 to 1.4 mg/l. A synthetic sample containing 0.830 mg fluoride ion/l and no interference in distilled water was analyzed in 53 laboratories with a relative standard deviation of 8.0% and a relative error of 1.2%. After direct distillation of the sample, the relative standard deviation was 11.0% and the relative error 2.4%. /Fluoride/